(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester
Description
(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester (CAS: 1168152-06-4) is a synthetic indole derivative and a known impurity of Nintedanib (BIBF 1120), a triple angiokinase inhibitor targeting VEGF, PDGF, and FGF receptors . Structurally, it features:
- A 1H-indole-6-carboxylic acid methyl ester backbone.
- Acetyl substitution at the 1-position.
- (Ethoxyphenyl)methylene group at the 3-position in an (E)-configuration. This compound is critical in pharmaceutical quality control as a process-related impurity during Nintedanib synthesis.
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl (3E)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate |
InChI |
InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3/b19-18+ |
InChI Key |
NSLGYOTXIPMWNZ-VHEBQXMUSA-N |
Isomeric SMILES |
CCO/C(=C/1\C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Ethoxyphenylmethylene Moiety: This step involves the condensation of an ethoxybenzaldehyde with the indole derivative under basic conditions to form the ethoxyphenylmethylene moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the ethoxyphenylmethylene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds exhibit promising anticancer properties. The structure of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
Case Study:
A study conducted on indole derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against human cancer cell lines, suggesting that similar modifications in (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester could yield effective anticancer agents .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating pathways involved in inflammation. Indoles have been reported to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study:
Research on related indole derivatives revealed that they significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating potential therapeutic applications for inflammatory diseases .
Organic Synthesis Applications
(3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
Synthesis of Novel Compounds
The compound can be utilized as a building block for synthesizing novel heterocyclic compounds, which are essential in drug discovery.
Example Reaction:
A synthetic route involves the reaction of methyl 2-oxoindoline-6-carboxylate with ethoxybenzaldehyde under acidic conditions to yield (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole derivatives .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Structural Modifications and Physicochemical Properties
The table below compares the target compound with its closest analogs:
Structural Insights :
- Ethoxy vs.
- Acetyl Group: The acetyl substitution at the 1-position (target compound and CAS 1168152-07-5) may enhance steric hindrance, affecting kinase binding affinity compared to non-acetylated analogs .
Biological Activity
The compound (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester , also known by its CAS number 1175365-43-1, is a derivative of indole that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 365.38 g/mol. It is characterized by a relatively low water solubility (0.015 g/L at 25°C) and a boiling point of about 555.7°C at 760 mmHg .
The biological activity of this compound is largely attributed to its interaction with various biological pathways:
- Antiviral Activity : Recent studies have indicated that indole derivatives can inhibit HIV-1 integrase, which is crucial for viral replication. The binding conformation analysis suggests that the indole core and specific functional groups chelate metal ions within the active site of integrase, enhancing inhibitory effects .
- Anticancer Properties : Indole derivatives are known for their anticancer activities through mechanisms such as apoptosis induction and inhibition of angiogenesis. The compound may exhibit similar properties by targeting specific signaling pathways involved in cancer progression.
- Enzyme Inhibition : Research indicates that compounds with indole structures can inhibit various kinases involved in cellular signaling pathways, including those related to cancer and inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| HIV-1 Integrase Inhibition | HIV-1 Integrase | 0.13 | Chelation of Mg²⁺ ions in active site |
| Anticancer Activity | Various cancer cell lines | Not specified | Induction of apoptosis |
| Kinase Inhibition | VEGFR, PDGFR, FGFR | 34 - 610 | Inhibition of receptor tyrosine kinases |
Case Studies
Several studies have explored the biological activity of indole derivatives similar to our compound:
- HIV Research : A study demonstrated that structural modifications on indole derivatives significantly enhanced their inhibitory effects against HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM . This highlights the potential for further optimization of (3E)-1-Acetyl-3-(ethoxyphenylmethylene)-2,3-dihydro-2-oxo-1H-indole-6-carboxylic Acid Methyl Ester for antiviral applications.
- Cancer Studies : Research has shown that indole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to our target have been reported to inhibit tumor growth by modulating apoptotic pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
